(S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 676487-36-8
VCID: VC4122492
InChI: InChI=1S/C17H25NO4.C8H11N/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12;1-7(9)8-5-3-2-4-6-8/h7-11,13H,1-6H3,(H,19,20);2-7H,9H2,1H3/t13-;7-/m10/s1
SMILES: CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
Molecular Formula: C25H36N2O4
Molecular Weight: 428.6

(S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate

CAS No.: 676487-36-8

Cat. No.: VC4122492

Molecular Formula: C25H36N2O4

Molecular Weight: 428.6

* For research use only. Not for human or veterinary use.

(S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate - 676487-36-8

Specification

CAS No. 676487-36-8
Molecular Formula C25H36N2O4
Molecular Weight 428.6
IUPAC Name (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid;(1S)-1-phenylethanamine
Standard InChI InChI=1S/C17H25NO4.C8H11N/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12;1-7(9)8-5-3-2-4-6-8/h7-11,13H,1-6H3,(H,19,20);2-7H,9H2,1H3/t13-;7-/m10/s1
Standard InChI Key NPQXTAXAAOWVBB-ITORDBNASA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1
SMILES CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
Canonical SMILES CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1

Introduction

Chemical Synthesis and Preparation

The synthesis of (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate involves multi-step organic transformations. A key intermediate, (S)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate, is prepared via alkylation of 3-phenylpyruvic acid with methyl iodide under basic conditions . The reaction proceeds in tetrahydrofuran (THF) and water with sodium hydroxide, yielding the methyl ester derivative after reflux. Subsequent Boc protection of the methylamino group ensures stability during further reactions .

Stock solutions of the compound are typically prepared at concentrations of 1–10 mg/mL in dimethyl sulfoxide (DMSO), as detailed in Table 1 . The formulation requires sequential addition of solvents to maintain solubility: DMSO is used as the primary solvent, followed by PEG300, Tween 80, and ddH2O for in vivo applications .

Table 1: Stock Solution Preparation Guidelines

Concentration (mg/mL)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
12.33340.46670.2333
511.6672.33341.1667
1023.3344.66682.3334

Physicochemical Properties

The molecular weight of (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate is approximately 353.45 g/mol, calculated from its formula C21H31NO4 . The compound exhibits limited aqueous solubility (4.2 g/100 mL in water at 20°C) but dissolves readily in DMSO and chloroform . Its logP value of 1.44 indicates moderate hydrophobicity, suitable for membrane permeability in drug delivery systems .

The Boc group’s presence elevates thermal stability, with a decomposition temperature above 150°C. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) near −65°C, consistent with ester-containing compounds .

Applications in Medicinal Chemistry

This compound serves as a critical intermediate in synthesizing hemiasterlin analogues, a class of antimitotic agents targeting tubulin polymerization . Structural modifications at the butanoate moiety, such as introducing heterocyclic groups, enhance binding affinity to tubulin’s Vinca domain . For example, replacing the phenyl group with a methoxy-substituted aryl improves superimposition scores relative to clinical candidates like taltobulin .

In chiral resolution studies, the (S)-1-phenylethanamine moiety facilitates enantiomeric separation via circular dichroism (CD) spectroscopy. The compound’s CD spectrum exhibits distinct Cotton effects at 300–500 nm, enabling quantification of enantiomeric excess in asymmetric syntheses .

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